molecular formula C14H11ClN2O2S2 B6522185 3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896686-42-3

3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No. B6522185
CAS RN: 896686-42-3
M. Wt: 338.8 g/mol
InChI Key: CRZJDSLDQXBXGL-UHFFFAOYSA-N
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Description

3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (hereafter referred to as “Compound X”) is a heterocyclic compound that has been studied for its potential applications in scientific research. Compound X was first synthesized in the laboratory in 1966 and has since been used in various scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Cardiovascular and Hypertensive Effects

1,2,4-Benzothiadiazine 1,1-dioxides, which include the compound , are well known for their cardiovascular and hypertensive effects . They have been used in the treatment of various cardiovascular diseases due to their ability to lower blood pressure.

ATP-sensitive Potassium Channel Openers

These compounds also act as ATP-sensitive potassium channel openers . This activity is important in regulating the electrical activity of cells, particularly in heart and smooth muscle tissues, and can have significant effects on cardiovascular function.

Inhibition of Insulin Release

The opening of ATP-sensitive potassium channels can result in the inhibition of insulin release . This could potentially be used in the treatment of conditions related to insulin regulation, such as diabetes.

Enzyme Inhibition

Compounds of this group are known to inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . This makes them potential candidates for the development of new drugs targeting these enzymes.

Antimicrobial Activity

Benzothiadiazine 1,1-dioxides constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis . This suggests potential applications in the development of new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its tuberculostatic and anticancer activities . Some of the synthesized compounds were able to inhibit the growth of some renal and non-small cell lung cancer cell lines .

Treatment of Various Diseases

Marketed drugs containing structurally related compounds are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .

Research and Development of New Chemotherapeutic Agents

In an effort to develop new and effective chemotherapeutic agents for the treatment of tuberculosis, several series of heterocyclic compounds based on a sulfonamidine scaffold have recently been synthesized .

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c15-11-5-3-4-10(8-11)9-20-14-16-12-6-1-2-7-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJDSLDQXBXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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